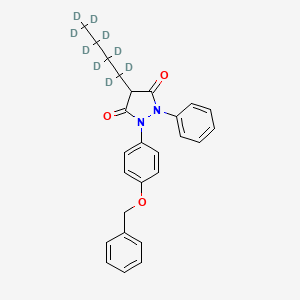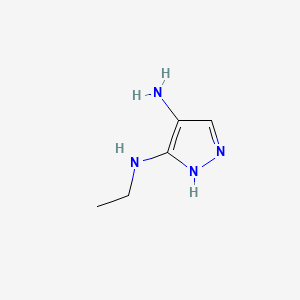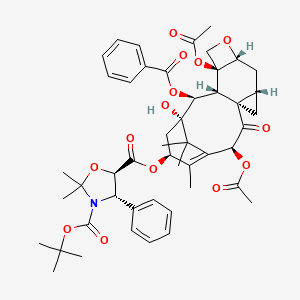
rac Benzyl Phenylephrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D): is a deuterated analogue of rac Benzyl Phenylephrine. It is an impurity of Phenylephrine, a medication primarily used as a decongestant to relieve nasal discomfort caused by colds, allergies, and hay fever. The compound has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac Benzyl Phenylephrine-d3 involves the incorporation of deuterium atoms into the molecular structure of Benzyl Phenylephrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes purification steps such as crystallization, distillation, and chromatography to obtain the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: : rac Benzyl Phenylephrine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: : The major products formed from these reactions include deuterated alcohols, amines, ketones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
rac Benzyl Phenylephrine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of rac Benzyl Phenylephrine-d3 involves its interaction with adrenergic receptors in the body. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and decongestion. The deuterium atoms in the compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
rac Benzyl Phenylephrine: The non-deuterated analogue of rac Benzyl Phenylephrine-d3.
Phenylephrine: A widely used decongestant with similar pharmacological effects.
Ephedrine: Another sympathomimetic amine with decongestant properties.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of deuterated compounds. This makes it valuable in research and development, particularly in the fields of pharmacokinetics and drug metabolism .
Propiedades
IUPAC Name |
3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)







![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)
